Cas no 1805397-58-3 (4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid is a versatile heterocyclic compound featuring a chloromethyl group, a difluoromethyl substituent, and a carboxylic acid functionality on a hydroxypyridine scaffold. This structure offers multiple reactive sites, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enables further functionalization via nucleophilic substitution, while the difluoromethyl moiety enhances metabolic stability and lipophilicity in derived compounds. The carboxylic acid group provides additional derivatization potential, such as amide or ester formation. Its hydroxypyridine core contributes to chelating properties and potential biological activity. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules with optimized pharmacokinetic properties.
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid structure
1805397-58-3 structure
商品名:4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
CAS番号:1805397-58-3
MF:C8H6ClF2NO3
メガワット:237.587948322296
CID:4804713

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
    • インチ: 1S/C8H6ClF2NO3/c9-2-3-1-4(8(14)15)12-7(13)5(3)6(10)11/h1,6H,2H2,(H,12,13)(H,14,15)
    • InChIKey: QWJIQOMTFPPTEJ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(C(=O)O)NC(C=1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 376
  • トポロジー分子極性表面積: 66.4
  • 疎水性パラメータ計算基準値(XlogP): 0.5

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029024831-250mg
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
1805397-58-3 95%
250mg
$960.40 2022-04-01
Alichem
A029024831-500mg
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
1805397-58-3 95%
500mg
$1,668.15 2022-04-01
Alichem
A029024831-1g
4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid
1805397-58-3 95%
1g
$3,126.60 2022-04-01

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid 関連文献

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acidに関する追加情報

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid (CAS No. 1805397-58-3): A Comprehensive Overview

4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid, identified by its CAS number 1805397-58-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular structure incorporates several key functional groups, including a chloromethyl substituent, a difluoromethyl group, and a hydroxyl moiety, which collectively contribute to its diverse chemical reactivity and biological potential.

The chloromethyl group in this compound is particularly noteworthy due to its ability to participate in various chemical transformations, such as nucleophilic addition reactions. This reactivity makes it an invaluable intermediate in the synthesis of more complex molecules. Additionally, the presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design. These properties have positioned 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid as a key building block in the synthesis of potential drug candidates targeting various therapeutic areas.

In recent years, there has been a surge in research focused on developing innovative treatments for complex diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid make it an attractive candidate for further exploration in these fields. For instance, the hydroxyl group can serve as a site for hydrogen bonding interactions, which are crucial for binding to biological targets with high specificity. Moreover, the combination of the chloromethyl and difluoromethyl groups provides multiple points of interaction with biological receptors, potentially enhancing drug efficacy.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their favorable pharmacokinetic properties. The difluoromethyl group in this compound contributes to its lipophilicity and metabolic stability, making it an ideal candidate for oral administration and prolonged circulation in the bloodstream. These attributes are particularly relevant in the context of developing small molecule inhibitors that require sustained activity at target sites.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with unprecedented accuracy. The structural complexity of 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid, including its multiple functional groups, makes it an excellent subject for such studies. By leveraging these computational tools, scientists can identify potential lead compounds and optimize their structures for improved binding affinity and selectivity.

The synthesis of derivatives of 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid has been a focus of numerous research groups aiming to develop novel therapeutic agents. For example, modifications to the hydroxyl group can yield esters or amides that exhibit enhanced solubility or stability under physiological conditions. Similarly, variations around the pyridine ring can introduce additional functional groups that improve interactions with biological targets. These modifications highlight the versatility of this compound as a scaffold for drug discovery.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into organic molecules often leads to significant improvements in pharmacological properties such as bioavailability, metabolic stability, and binding affinity. The presence of two fluorine atoms in the difluoromethyl group of this compound exemplifies how strategic fluorination can enhance drug-like characteristics. This has prompted researchers to explore further fluorinated derivatives as potential candidates for treating various diseases.

In conclusion, 4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid (CAS No. 1805397-58-3) represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and diverse chemical reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications and derivatives of this compound, its significance in drug development is expected to grow further.

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